molecular formula C14H10F3NO2 B7826239 Flufenamic Acid-d4

Flufenamic Acid-d4

Cat. No.: B7826239
M. Wt: 285.25 g/mol
InChI Key: LPEPZBJOKDYZAD-ZEJCXXMWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flufenamic Acid-d4 involves the incorporation of deuterium atoms into the flufenamic acid molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of flufenamic acid can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Using a catalyst to facilitate the exchange of hydrogen with deuterium.

    Purification: Post-synthesis purification steps such as crystallization or chromatography to isolate the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Flufenamic Acid-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Flufenamic Acid-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Flufenamic Acid-d4 can be compared with other fenamate NSAIDs, such as:

    Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.

    Meclofenamic Acid: Known for its potent anti-inflammatory effects.

    Niflumic Acid: Used primarily for its anti-inflammatory and analgesic properties.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms can enhance the accuracy and precision of quantitative analyses by reducing matrix effects and improving signal-to-noise ratios .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZBJOKDYZAD-ZEJCXXMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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